molecular formula C14H19NO4 B2467438 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248355-07-7

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Número de catálogo B2467438
Número CAS: 2248355-07-7
Peso molecular: 265.309
Clave InChI: PWBBADVEDHUFBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a role in the modulation of pain signaling pathways.

Mecanismo De Acción

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid exerts its analgesic effects by selectively blocking the AT2R, which is expressed on sensory neurons and plays a role in pain signaling. By blocking the AT2R, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid inhibits the release of pain mediators and reduces the sensitivity of sensory neurons to painful stimuli.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have other biochemical and physiological effects. For example, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to reduce inflammation in animal models of arthritis and to improve vascular function in models of hypertension. These effects may be related to the role of the AT2R in regulating inflammation and vascular tone.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages as a tool compound for studying pain signaling pathways. It is highly selective for the AT2R, which allows for the specific modulation of this receptor without affecting other signaling pathways. 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is also orally bioavailable, which makes it easy to administer to animals in preclinical studies. However, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.

Direcciones Futuras

There are several potential future directions for research on 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid and related compounds. One area of interest is the development of more potent and selective AT2R antagonists, which could provide greater therapeutic benefits with fewer side effects. Another area of interest is the investigation of the role of the AT2R in other physiological processes, such as inflammation and cardiovascular function. Finally, the use of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid as a tool compound for studying pain signaling pathways could lead to the identification of novel targets for the development of new analgesic drugs.

Métodos De Síntesis

The synthesis of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves a multi-step process, which includes the preparation of starting materials, the formation of key intermediates, and the final coupling reaction to produce the target molecule. The synthesis of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been described in several scientific publications, and the process has been optimized to achieve high yields and purity.

Aplicaciones Científicas De Investigación

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been the subject of extensive scientific research, including preclinical studies and clinical trials. In preclinical studies, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical trials, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been evaluated as a potential treatment for post-herpetic neuralgia, a type of chronic pain that can occur after an episode of shingles.

Propiedades

IUPAC Name

4-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-5-9-6-7-10(12(16)17)8-11(9)15-13(18)19-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBBADVEDHUFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Tert-butoxy)carbonyl]amino}-4-ethylbenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.